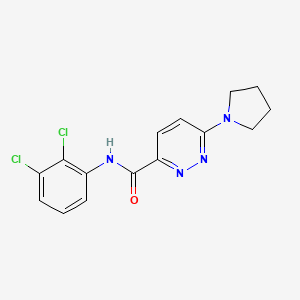

N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

CAS No.: 1396675-07-2

Cat. No.: VC4719558

Molecular Formula: C15H14Cl2N4O

Molecular Weight: 337.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396675-07-2 |

|---|---|

| Molecular Formula | C15H14Cl2N4O |

| Molecular Weight | 337.2 |

| IUPAC Name | N-(2,3-dichlorophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C15H14Cl2N4O/c16-10-4-3-5-11(14(10)17)18-15(22)12-6-7-13(20-19-12)21-8-1-2-9-21/h3-7H,1-2,8-9H2,(H,18,22) |

| Standard InChI Key | VGUVZVJUBUKCIJ-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

Introduction

N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. It features a pyridazine ring substituted with a dichlorophenyl group, a pyrrolidinyl group, and a carboxamide functional group. This compound is recognized for its diverse biological activities and potential therapeutic applications, including anti-inflammatory and analgesic effects .

Synthesis Methods

The synthesis of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves several key steps, which may require optimization to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed in industrial settings to minimize by-products.

Biological Activities and Potential Applications

Pyridazine derivatives, including N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, are recognized for their diverse biological activities. These compounds have been extensively researched for potential therapeutic applications, including anti-inflammatory and analgesic effects. The compound's structure and properties make it an interesting candidate for further pharmacological studies.

Analytical Techniques

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to confirm the identity and purity of this compound during synthesis.

Comparison with Similar Compounds

Other pyridazine derivatives, such as N-(2,3-dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, also exhibit significant biological activities. The latter compound is known for its antifungal and herbicidal properties, highlighting the versatility of pyridazine derivatives in medicinal and agricultural applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume